molecular formula C15H22N2OS2 B2996183 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034506-15-3

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2996183
CAS No.: 2034506-15-3
M. Wt: 310.47
InChI Key: XZDYMPFAGYYTIB-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods involving amines and aldehydes.

    Introduction of Tetrahydrothiophene Moiety: This step often involves the reaction of a thiol with an alkene or alkyne under catalytic conditions to form the tetrahydrothiophene ring.

    Coupling with Thiophene-3-carboxamide: The final step involves the coupling of the piperidine derivative with thiophene-3-carboxamide using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(2-chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide: Similar structure but with a chloroacetyl group instead of the tetrahydrothiophene moiety.

    Thiophene-3-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the tetrahydrothiophene moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS2/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDYMPFAGYYTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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